Furan-2-yl(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone
Description
Furan-2-yl(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone is a synthetic organic compound featuring a furan-2-yl group linked via a methanone bridge to a piperidin-1-yl ring. The piperidine moiety is further substituted at the 4-position with a 4-methoxyphenylsulfonyl group. This sulfonyl group introduces strong electron-withdrawing properties, while the methoxy substituent enhances solubility and modulates electronic interactions. Such structural features are common in bioactive molecules targeting receptors or enzymes, as seen in cannabinoid receptor ligands (e.g., Sch225336 in ) .
Properties
IUPAC Name |
furan-2-yl-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-22-13-4-6-14(7-5-13)24(20,21)15-8-10-18(11-9-15)17(19)16-3-2-12-23-16/h2-7,12,15H,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZINWXRDSSNHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-yl(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where methoxybenzene reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a reductive amination reaction, where a ketone reacts with an amine in the presence of a reducing agent.
Sulfonylation: The final step involves the sulfonylation of the piperidine ring, where a sulfonyl chloride reacts with the piperidine derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The methoxyphenyl group can be reduced to form phenolic derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Phenolic derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Furan-2-yl(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of Furan-2-yl(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The furan ring and methoxyphenyl group can participate in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparative Data Table
| Compound Name | Core Structure | Substituents | Key Features | Notes |
|---|---|---|---|---|
| Target Compound | Furan-2-yl, Piperidin-1-yl | 4-((4-Methoxyphenyl)sulfonyl) | Sulfonyl, Methoxy | Enhanced receptor binding potential |
| Furan-2-yl(piperidin-1-yl)methanone | Furan-2-yl, Piperidin-1-yl | None | Simple structure | Baseline for sulfonyl effects |
| Compound 75 () | Imidazo[1,2-b]pyridazin-2-yl | 4-(2-Trifluoromethylphenyl), 6-Methoxy | Methoxy, CF3 | High lipophilicity |
| 4-(4-Aminophenyl)piperazin-1-ylmethanone | Furan-2-yl, Piperazin-1-yl | 4-Aminophenyl | Amine group | Metabolic instability risk |
| {4-[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]piperazin-1-yl}(furan-2-yl)methanone | Furan-2-yl, Piperazin-1-yl | Chloro-Methoxy-Methylphenylsulfonyl | Chloro, Methyl | Increased lipophilicity |
Biological Activity
Furan-2-yl(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone is a synthetic compound that has garnered attention for its potential biological activities. The compound consists of a furan ring, a piperidine moiety, and a methoxyphenylsulfonyl group, which contribute to its diverse pharmacological properties. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₂O₄S |
| Molecular Weight | 365.42 g/mol |
| CAS Number | Not specified |
| Chemical Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound may exert its effects by:
- Inhibition of Enzymes : The sulfonamide functionality is known for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease .
- Binding Affinity : The furan and methoxyphenyl groups may facilitate binding to specific receptors or enzymes, modulating their activity and influencing downstream signaling pathways.
Pharmacological Studies
Recent studies have highlighted several key biological activities associated with this compound:
- Antimicrobial Activity : Preliminary tests indicate that compounds similar to this compound exhibit moderate to strong antibacterial effects against strains such as Salmonella typhi and Bacillus subtilis .
- Anticancer Potential : The structural components suggest potential anticancer activity, as piperidine derivatives are often linked to anti-tumor effects in various studies .
Study 1: Antibacterial Screening
A study conducted on synthesized piperidine derivatives, including compounds related to this compound, demonstrated significant antibacterial activity with IC50 values ranging from 0.63 μM to 6.28 μM against various bacterial strains .
Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibitory effects of similar compounds revealed strong AChE inhibition, suggesting potential applications in treating neurodegenerative diseases .
Comparative Analysis of Biological Activities
| Activity Type | Related Compounds | IC50 Values | Reference |
|---|---|---|---|
| Antibacterial | Piperidine derivatives | 0.63 - 6.28 μM | |
| AChE Inhibition | Sulfonamide derivatives | 2.14 - 21.25 μM | |
| Anticancer | Various derivatives | Not specified |
Future Directions
The promising biological activities associated with this compound warrant further exploration. Future research should focus on:
- In Vivo Studies : Comprehensive animal studies to evaluate the therapeutic potential and safety profile.
- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological effects.
- Structure–Activity Relationship (SAR) Analysis : Identifying the influence of structural modifications on biological activity.
Q & A
Q. Critical Reaction Conditions :
- Temperature : Maintain 0–5°C during sulfonylation to prevent side reactions.
- Solvent Choice : Use anhydrous DMF or THF to avoid hydrolysis of intermediates.
- Catalysts : HATU improves coupling efficiency (yields ~85% vs. 60–70% without) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
